molecular formula C6H3ClN4O4 B14452660 2,4-Dinitrobenzene-1-diazonium chloride CAS No. 77232-70-3

2,4-Dinitrobenzene-1-diazonium chloride

Cat. No.: B14452660
CAS No.: 77232-70-3
M. Wt: 230.56 g/mol
InChI Key: WDUWMMQCLJVHMV-UHFFFAOYSA-M
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Description

2,4-Dinitrobenzene-1-diazonium chloride is a diazonium salt that serves as a versatile electrophilic intermediate in synthetic organic chemistry and materials research. Diazonium salts are primarily valued for their ability to participate in two key reaction pathways: substitution and coupling . In substitution reactions, the diazonium group can be replaced with various functionalities like halides (Cl, Br, I, F), cyanide, or a hydroxyl group, providing a route to substituted aromatic compounds that are difficult to access by other means . A prominent application of this compound is its use in azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to synthesize azo dyes . The electron-withdrawing nitro groups on the benzene ring make this particular diazonium salt a highly reactive electrophile, which can be exploited to create dyes with specific properties. For instance, research indicates that 2,4-dinitrobenzenediazonium salts can be coupled with compounds like γ-acid (6-amino-4-hydroxy-2-naphthalenesulfonic acid) to create chemichromic azo dyes. These specialized dyes are investigated for use in fiber-optic sensors to monitor critical blood parameters like pH, pCO2, and pO2 in physiological settings . The mechanism of action for azo coupling is an electrophilic aromatic substitution, where the diazonium cation attacks the electron-rich aromatic ring of the coupling partner . This product is intended for research purposes only and is not for diagnostic or therapeutic use. For Research Use Only. Not for Human or Veterinary Use. Handling and Stability Note: Aryl diazonium salts are generally unstable at room temperature and can be explosive in their dry, solid state . They are typically generated and used in situ at low temperatures for safety. The related tetrafluoroborate salt (CAS# 345-12-0) is often isolated as a more stable solid for handling . Appropriate safety precautions must be observed.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

77232-70-3

Molecular Formula

C6H3ClN4O4

Molecular Weight

230.56 g/mol

IUPAC Name

2,4-dinitrobenzenediazonium;chloride

InChI

InChI=1S/C6H3N4O4.ClH/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14;/h1-3H;1H/q+1;/p-1

InChI Key

WDUWMMQCLJVHMV-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+]#N.[Cl-]

Origin of Product

United States

Synthetic Methodologies for 2,4 Dinitrobenzene 1 Diazonium Chloride

Traditional Batch Synthesis from 2,4-Dinitroaniline (B165453)

The conventional approach to synthesizing 2,4-dinitrobenzene-1-diazonium chloride involves the diazotization of 2,4-dinitroaniline in a batch reactor. This method requires careful control over reagents and conditions to manage the reaction's kinetics and the stability of the resulting diazonium salt.

The diazotization of 2,4-dinitroaniline is typically achieved by reacting it with a nitrosating agent in a strong acidic medium. Due to the reduced basicity of the amino group, harsh conditions are often required. A common method involves using sodium nitrite (B80452) (NaNO₂) as the nitrosating agent in the presence of a strong, non-nucleophilic acid like anhydrous sulfuric acid. google.com

The reaction proceeds by first dissolving dry sodium nitrite in anhydrous sulfuric acid, followed by the addition of 2,4-dinitroaniline. google.com The temperature is a critical parameter that must be carefully controlled throughout the process. The initial addition of sodium nitrite is often performed at temperatures below 30°C, while the subsequent diazotization reaction with 2,4-dinitroaniline is carried out at a slightly elevated temperature, for instance, between 35-45°C, for several hours to ensure complete conversion. google.com After the reaction is complete, the mixture is cooled and then carefully diluted in an ice-water mixture to precipitate the diazonium salt while managing the exothermic nature of the dilution. google.com

Table 1: Optimized Conditions for Batch Diazotization of 2,4-Dinitroaniline google.com
ParameterConditionRationale
Starting Material2,4-DinitroanilineThe aromatic amine precursor.
Nitrosating AgentDry Sodium Nitrite (NaNO₂)Source of the nitrosonium ion (NO⁺) required for diazotization.
Solvent/AcidAnhydrous Sulfuric AcidProvides the strong acidic medium necessary for the weakly basic amine and acts as a solvent.
Reaction Temperature35-45 °COptimized to facilitate the reaction of the deactivated amine without promoting decomposition of the product.
Reaction Time6-9 hoursEnsures the reaction proceeds to completion.
Work-upCooling and dilution in ice-waterControls the exothermicity of dilution and allows for the isolation of the diazonium salt.

The presence of two nitro (-NO₂) groups on the benzene (B151609) ring has a profound impact on the diazotization of 2,4-dinitroaniline. These groups are strongly electron-withdrawing, which significantly decreases the electron density of the aromatic ring and, crucially, the basicity of the amino group. nih.govresearchgate.net This deactivation makes the lone pair of electrons on the nitrogen atom less available to attack the nitrosonium ion (NO⁺), which is the key step in the diazotization mechanism. libretexts.org

Consequently, the reaction is much slower and requires more forceful conditions compared to the diazotization of aniline (B41778) or anilines with electron-donating substituents. nih.gov While standard diazotization reactions are often run at temperatures between 0-5°C to ensure the stability of the diazonium salt, the reduced reactivity of 2,4-dinitroaniline necessitates higher temperatures to achieve a reasonable reaction rate. google.com However, this also increases the risk of decomposition of the thermally sensitive diazonium salt. The choice of a very strong acid, such as sulfuric acid, over hydrochloric acid is also a strategy to overcome the low basicity of the amine. google.com Despite these optimizations, the strong deactivating effect of the nitro groups can lead to challenges in achieving high yields and may result in incomplete reactions or the formation of byproducts if conditions are not precisely controlled. askfilo.com

Continuous Flow Chemistry Approaches for Enhanced Synthesis and Handling

Continuous flow chemistry has emerged as a superior technology for handling hazardous and unstable compounds like diazonium salts. nih.govresearchgate.net This approach offers significant advantages in terms of safety, control, and efficiency over traditional batch processing.

Flow chemistry provides a safer and more controlled environment for the synthesis of diazonium salts for several reasons. researchgate.net The small internal volume of flow reactors ensures that only a minimal amount of the potentially explosive diazonium intermediate is present at any given moment, drastically reducing the risks associated with accumulation. researchgate.net The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat transfer, enabling precise temperature control and the rapid dissipation of any heat generated during the exothermic diazotization reaction. nih.gov This superior thermal management prevents the formation of hot spots and minimizes the thermal decomposition of the unstable product. researchgate.net Furthermore, the enhanced mixing capabilities of flow reactors ensure that reagents are combined rapidly and homogeneously, leading to faster reaction times and often cleaner reaction profiles with fewer byproducts. nih.gov

Table 2: Comparison of Batch vs. Flow Synthesis for Diazonium Salts
FeatureBatch SynthesisContinuous Flow Synthesis
SafetyHigher risk due to accumulation of large quantities of unstable intermediates.Significantly improved safety by minimizing the amount of hazardous material at any time. nih.govacs.org
Heat TransferOften inefficient, leading to potential hot spots and thermal runaway.Excellent heat transfer due to high surface-area-to-volume ratio, allowing precise temperature control. nih.gov
MixingCan be slow and non-uniform, especially on a large scale.Rapid and efficient mixing, leading to improved reaction rates and selectivity. nih.gov
ScalabilityScaling up can be problematic due to safety and heat transfer issues.Easily scalable by running the process for a longer duration ("scaling-out").
Process ControlManual control of parameters can be challenging.Automated and precise control over parameters like temperature, flow rate, and residence time. africacommons.net

The design of a flow reactor for diazotization typically involves pumping separate streams of the acidified aniline solution and the nitrosating agent (e.g., aqueous sodium nitrite) into a T-mixer or similar junction where they combine. nih.govresearchgate.net The resulting mixture then flows through a temperature-controlled tube or coil reactor, often made of inert materials like PTFE or PFA, where the reaction takes place. researchgate.net

Key parameters for optimization include the flow rates of the reagent streams, the internal diameter and length of the reactor coil, and the temperature. africacommons.net These factors collectively determine the residence time—the duration the reaction mixture spends in the reactor. For a given aniline substrate, a specific residence time is required for the diazotization to reach completion. nih.gov For deactivated anilines like 2,4-dinitroaniline, a longer residence time or higher temperature might be necessary compared to more reactive anilines. The system can be optimized by analyzing the output stream using in-line analytical techniques to ensure complete conversion of the starting material to the diazonium salt. nih.gov

A primary advantage of flow chemistry is the ability to perform multi-step syntheses in a continuous sequence without isolating intermediates. nih.govacs.org This is particularly valuable for unstable compounds like this compound. In such a setup, the diazonium salt is generated in situ in the first reactor coil. researchgate.net The output stream from this reactor, containing the freshly prepared diazonium salt, is then immediately mixed with a solution of a third reactant in a second T-mixer. This combined stream enters a second reactor coil where the subsequent reaction (e.g., a Sandmeyer or an azo coupling reaction) occurs. google.comnih.gov

Scale-Up Considerations and Process Intensification

The industrial-scale synthesis of this compound, derived from the diazotization of 2,4-dinitroaniline, presents significant challenges due to the inherent instability and explosive nature of diazonium salts. nih.govgoogle.com Traditional batch processing methods are often hindered by issues related to poor heat transfer, inefficient mixing, and the hazardous accumulation of large quantities of energetic intermediates. pharmablock.com Consequently, modern chemical manufacturing has shifted towards process intensification strategies, primarily utilizing continuous flow chemistry and microreactor technology to enable safer, more efficient, and scalable production. nih.govshenshiec.com

Key Challenges in Scaling Up Diazotization:

Scaling up the synthesis of diazonium salts requires careful management of several critical parameters to ensure both safety and product quality. The diazotization of aromatic amines is a highly exothermic reaction, and inadequate temperature control can lead to thermal runaway and violent decomposition of the diazonium salt, which rapidly releases nitrogen gas. nih.govpharmablock.com For dinitro-substituted compounds like 2,4-dinitroaniline, this risk is amplified.

Key physical and chemical parameters that differ significantly between lab-scale and large-scale synthesis include:

Heat Transfer: The surface-area-to-volume ratio decreases dramatically as reactor size increases, making it difficult to dissipate the heat generated during the exothermic reaction. nih.gov Maintaining a constant low temperature (typically <5 °C) is crucial for the stability of the diazonium species. nih.gov

Mixing Efficiency: In large batch reactors, achieving homogeneous mixing of the amine slurry, acid, and nitrosating agent is challenging. Poor mixing can lead to localized "hot spots" and the formation of undesirable by-products, such as azo-coupled impurities from the reaction of unreacted aniline with the diazonium salt. rsc.orgrsc.org

Accumulation of Hazardous Intermediates: Batch reactors, by their nature, accumulate large volumes of the unstable diazonium salt, posing a significant safety risk. nih.govpharmablock.com

Process Intensification via Continuous Flow Chemistry:

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry, particularly using microreactors, has emerged as a transformative technology for handling hazardous reactions like diazotization. shenshiec.commdpi.com This approach replaces large batch reactors with systems of narrow channels or tubes (typically with diameters in the sub-millimeter range). mdpi.com

The primary advantages of using continuous flow systems for producing this compound include:

Enhanced Safety: The small internal volume of a flow reactor means that only a minimal amount of the hazardous diazonium salt is present at any given moment. This "small-volume, high-throughput" principle drastically reduces the risk associated with potential decomposition. pharmablock.comnih.gov

Superior Heat and Mass Transfer: Microreactors possess an exceptionally high surface-area-to-volume ratio, which allows for near-instantaneous and precise temperature control. shenshiec.commdpi.com This efficiency effectively quenches the reaction's exothermicity, preventing temperature spikes and minimizing the formation of degradation products.

Improved Yield and Purity: The rapid and efficient mixing achieved in microchannels ensures that reactants combine under optimal stoichiometric conditions, leading to higher selectivity and yield. rsc.orgakjournals.com Residence times can be precisely controlled, often reducing reaction times from hours in batch to seconds or minutes in flow. shenshiec.comresearchgate.net

Seamless Scalability: Scaling up production in a continuous flow system is typically achieved through "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel, or by simply extending the run time of the process. shenshiec.comresearchgate.net This method avoids the complex and often unpredictable challenges of increasing the size of a batch reactor. rsc.org

Research Findings in Continuous Flow Diazotization:

While specific scale-up data for this compound is limited in public literature, extensive research on analogous aromatic amines demonstrates the viability and benefits of continuous flow processes. These studies provide a strong basis for its application to the synthesis of the target compound.

For instance, studies on various anilines have shown that continuous diazotization can be achieved with high conversion and yield in residence times of mere seconds. researchgate.net In one process, a continuous diazotization microreaction using concentrated acid and sodium nitrite solutions achieved a conversion of up to 99% with a residence time of 14–16 seconds. researchgate.net Another study focusing on the scale-up of aniline diazotization identified initial concentration, inlet temperature, residence time, and heat transfer area per unit volume as the key parameters for successful implementation. rsc.org The transition from a 1.78 mL lab reactor to a 20-fold larger pilot reactor was successfully modeled and executed, showcasing the predictability of scaling continuous processes. rsc.org

The following interactive data table summarizes findings from various studies on continuous flow diazotization, illustrating the typical operating parameters and outcomes that could be expected when applying this technology to 2,4-dinitroaniline.

SubstrateReactor TypeResidence TimeTemperature (°C)Yield / Conversion (%)
Aniline derivativesTube Reactor (1.78 mL)Not SpecifiedNot SpecifiedOptimized for selectivity
Amino-benzaldehydesFlow Reactor1.5 min10Full Conversion
Isoxazol-5-oneMicrochannel Skid35 sec25>90% Conversion, 61% Yield
Aromatic AminesMicroreactor13-16 sec4-9~90% Yield, 99% Conversion
2,4,5-trifluoroanilineT-micromixer / MicrochannelSecondsNot SpecifiedKilogram-scale production achieved

These findings collectively underscore the advantages of adopting continuous manufacturing for the synthesis of this compound. The technology facilitates a transition from hazardous batch operations to an intrinsically safer, more controllable, and efficient process suitable for industrial-scale production. pharmablock.com

Mechanistic Investigations of 2,4 Dinitrobenzene 1 Diazonium Chloride Reactivity

Azo Coupling Reactions

Azo coupling is the cornerstone of the synthetic utility of 2,4-dinitrobenzene-1-diazonium chloride. This reaction involves the coupling of the diazonium salt with an electron-rich aromatic compound, known as the coupling partner, to form an azo compound, which is characterized by the -N=N- linkage. These azo compounds are often intensely colored and form the basis of a vast array of synthetic dyes.

Electrophilic Aromatic Substitution Mechanism

The fundamental mechanism governing the azo coupling reaction is electrophilic aromatic substitution (EAS). Current time information in Asia/Manila.wikipedia.orglibretexts.org In this two-step process, the 2,4-dinitrobenzenediazonium cation acts as the electrophile (E+). The reaction is initiated by the attack of the electron-rich π system of the coupling partner on the terminal nitrogen atom of the diazonium group. This initial attack is the slow, rate-determining step as it disrupts the aromaticity of the coupling partner, leading to the formation of a positively charged intermediate known as a sigma complex or arenium ion. Current time information in Asia/Manila.

In the second, much faster step, a base present in the reaction medium abstracts a proton from the carbon atom that formed the new bond with the diazonium group. Current time information in Asia/Manila. This deprotonation restores the aromaticity of the ring, resulting in the final azo-coupled product. The strong electrophilic nature of the 2,4-dinitrobenzenediazonium cation, due to the inductive and resonance effects of the two nitro groups, facilitates the initial attack, often allowing the reaction to proceed under milder conditions than with less activated diazonium salts.

Reactivity with Electron-Rich Coupling Partners (e.g., Phenols, Naphthols, γ-acid)

The success of the azo coupling reaction hinges on the nucleophilicity of the coupling partner. Highly activated aromatic compounds with electron-donating groups, such as hydroxyl (-OH) and amino (-NH2) groups, are excellent substrates.

Phenols: Phenols are classic coupling partners that react readily with this compound, typically in mildly alkaline conditions (pH 9-10). quora.comdoubtnut.com At this pH, the phenol (B47542) is deprotonated to the more nucleophilic phenoxide ion, which significantly enhances the reaction rate. stackexchange.com

Naphthols: Naphthols, such as 1-naphthol (B170400) (α-naphthol) and 2-naphthol (B1666908) (β-naphthol), are also highly reactive coupling partners. wikipedia.orgchemguide.co.uk Their extended π-systems make them particularly good nucleophiles. The coupling with 2-naphthol, for instance, produces vibrant orange-red dyes. wikipedia.orgchemguide.co.uk The position of coupling on the naphthol ring is influenced by reaction conditions.

γ-Acid (4-amino-2-hydroxynaphthalene-6-sulfonic acid): This and other aminonaphtholsulfonic acids are important in dye manufacturing. The regioselectivity of coupling with γ-acid is highly pH-dependent. In acidic conditions, coupling occurs ortho to the amino group, while in alkaline conditions, it occurs ortho to the hydroxyl group. This is because the activating effect of the amino group is more pronounced in acidic media, whereas the deprotonated hydroxyl group is the stronger activating group in alkaline media.

Regioselectivity and Ortho/Para Preference in Coupling

The position at which the diazonium group attaches to the coupling partner is governed by the directing effects of the activating group on the aromatic ring. Activating groups like -OH and -NH2 are ortho, para-directors.

Generally, coupling occurs preferentially at the para position relative to the activating group. wikipedia.org This preference is largely attributed to steric factors; the bulky diazonium salt experiences less steric hindrance when attacking the more accessible para position compared to the ortho positions. quora.com If the para position is already occupied by another substituent, the coupling will then occur at one of the available ortho positions, though often at a slower rate. wikipedia.org

In the case of 2-naphthol, coupling with diazonium salts typically occurs at the 1-position (ortho to the hydroxyl group), as the 1-position is more activated and sterically accessible than the 3-position.

Coupling PartnerActivating GroupPrimary Coupling PositionRationale
Phenol-OHpara (4-position)Steric hindrance at the ortho positions makes the para position more favorable.
N,N-dimethylaniline-N(CH₃)₂para (4-position)The bulky dimethylamino group sterically disfavors ortho attack.
2-Naphthol-OHortho (1-position)The 1-position is highly activated and kinetically favored.
1-Naphthol-OHpara (4-position)The 4-position is kinetically favored in naphthalene (B1677914) systems. globalresearchonline.net

Kinetic versus Thermodynamic Control in Azo Dye Formation

The regioselectivity of azo coupling, particularly with naphthols, can be influenced by kinetic versus thermodynamic control. The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. nih.gov Under these conditions, the reaction is under kinetic control, favoring the formation of the product that is formed fastest.

For some substrates, such as 2-naphthol, the ortho-coupled product is the kinetically favored one. echemi.com At higher temperatures, a thermodynamically more stable product might be formed, which in some cases could be the para-isomer, although this is less common in standard azo coupling procedures due to the instability of the diazonium salt at elevated temperatures. The preference for ortho-coupling in 2-naphthol at low temperatures is a classic example of kinetic control in electrophilic aromatic substitution. echemi.com

Influence of pH on Azo Coupling Kinetics and Product Distribution

The pH of the reaction medium is a critical parameter that profoundly affects both the rate of the azo coupling reaction and the nature of the products formed. The optimal pH depends on the specific coupling partner being used.

Reactivity of the Diazonium Ion: In strongly alkaline solutions (high pH), the diazonium ion can be converted into the non-electrophilic diazotate anion (Ar-N₂-O⁻), which halts the coupling reaction. In strongly acidic solutions (low pH), the concentration of the active form of some coupling partners, like phenoxides, is diminished.

Reactivity of the Coupling Partner:

For phenols and naphthols , the reaction is fastest in mildly alkaline conditions (pH ~9-10). doubtnut.com In this range, a sufficient concentration of the highly reactive phenoxide/naphthoxide ion is present to facilitate rapid coupling.

For aromatic amines like aniline (B41778), the reaction is typically carried out in mildly acidic conditions (pH ~4-5). stackexchange.com This is to prevent the diazonium ion from coupling with the lone pair of electrons on the amino nitrogen (N-coupling), which would lead to the formation of a triazene (B1217601). stackexchange.com A slightly acidic medium protonates the amino group to a small extent, which disfavors N-coupling, but leaves enough of the free amine to act as a nucleophile for the desired C-coupling on the aromatic ring.

The influence of pH on the reaction rate can be summarized as follows:

Coupling Partner TypeOptimal pH RangeRationale
Phenols / Naphthols9 - 10Maximizes concentration of the highly nucleophilic phenoxide/naphthoxide ion.
Aromatic Amines4 - 5Prevents N-coupling and triazene formation while maintaining sufficient amine nucleophilicity for C-coupling.

Competition between C-Coupling and N-Coupling (Triazene Formation)

When the coupling partner is a primary or secondary aromatic amine, a competitive reaction can occur where the diazonium ion attacks the nitrogen atom of the amino group instead of a carbon atom on the aromatic ring. This is known as N-coupling and results in the formation of a triazene. wikipedia.org

The formation of triazenes is generally favored under neutral to slightly alkaline conditions, where the amino group is unprotonated and its lone pair is readily available for nucleophilic attack. As mentioned previously, to favor the desired C-coupling for dye synthesis, the reaction with aromatic amines is carried out in a slightly acidic medium. This protonates a portion of the amine, "masking" the nitrogen lone pair and directing the electrophilic diazonium ion towards the activated aromatic ring. stackexchange.com The competition between these two pathways is a critical consideration in the synthesis of amino-azo dyes.

Radical-Mediated Transformations

The reactivity of this compound is significantly influenced by radical pathways, which offer versatile methods for carbon-carbon and carbon-heteroatom bond formation. These transformations are initiated by the generation of a highly reactive 2,4-dinitrophenyl radical, which can then engage in a variety of subsequent reactions.

Generation of Aryl Radicals from 2,4-Dinitrobenzenediazonium Chloride

Aryl diazonium salts are effective precursors for aryl radicals due to their low reduction potential and the favorable thermodynamics associated with the loss of dinitrogen gas. rsc.org The generation of the 2,4-dinitrophenyl radical from its corresponding diazonium chloride is typically achieved through single electron transfer (SET) from a reducing agent.

Historically, stoichiometric transition metal reductants, such as copper(I) salts, were used to facilitate this transformation. rsc.orgnih.gov The Cu(I) ion donates an electron to the diazonium salt, leading to the formation of the aryl radical, nitrogen gas, and a Cu(II) species. nih.gov While effective, these classical methods can suffer from the formation of undesired by-products and require high catalyst loadings. nih.govnih.gov

More contemporary methods focus on catalytic redox systems, particularly those induced by light. nih.gov Photoredox catalysis, utilizing complexes like [Ru(bpy)₃]²⁺ or organic dyes such as eosin (B541160) Y, has emerged as a powerful technique for generating aryl radicals under mild conditions. nih.govnih.govuni-regensburg.de In these systems, a photocatalyst absorbs visible light and is promoted to an excited state, becoming a potent single-electron donor. nih.gov This excited catalyst can then reduce the 2,4-dinitrobenzenediazonium salt to the corresponding aryl radical, initiating the subsequent chemical transformations. rsc.orgnih.gov The high electrophilicity of diazonium salts makes them excellent candidates for this type of reduction. nih.gov Alternative pathways for radical generation include processes where a nucleophile adds to the diazonium salt to form a diazene (B1210634) intermediate, which can then fragment to produce the aryl radical. nih.gov

Meerwein Arylation Pathways

The Meerwein arylation is a cornerstone of radical chemistry, involving the addition of an aryl radical to an electron-deficient alkene. wikipedia.org This reaction provides a direct method for the arylation of unsaturated systems.

The Meerwein arylation is most effective when the alkene substrate is activated by an electron-withdrawing group (EWG), such as a carbonyl, cyano, or aryl group. wikipedia.orgorganicreactions.org The 2,4-dinitrophenyl radical, generated from this compound, readily adds to the double bond of such alkenes. researchgate.net This addition typically occurs at the carbon atom beta to the activating group, forming a new carbon-carbon bond and a transient alkyl radical intermediate. organicreactions.orgresearchgate.net This intermediate is then trapped, often by a halogen atom from the copper halide catalyst or the diazonium salt counter-ion, to yield an addition product. wikipedia.org Subsequent elimination of HX (e.g., HCl) can occur to form an aryl vinyl compound. wikipedia.org

The reaction scope includes a variety of unsaturated compounds. For instance, the reaction with acrylic acid can yield an α-bromocarboxylic acid when conducted in the presence of copper(I) bromide and hydrobromic acid. wikipedia.org Similarly, styrenes and their derivatives are common substrates, leading to the formation of arylated products. bris.ac.uk

The generally accepted mechanism for the classic Meerwein arylation, while not fully elucidated in all cases, is believed to involve radical intermediates. wikipedia.orgmdma.ch The process is initiated by the reduction of the diazonium salt by a metal catalyst, typically a copper(I) salt like cuprous chloride. rsc.org

Key Mechanistic Steps:

Initiation: A copper(I) species reduces the 2,4-dinitrobenzenediazonium ion, generating the 2,4-dinitrophenyl radical and a copper(II) species. rsc.org

ArN₂⁺ + CuCl → Ar• + N₂ + CuCl₂

Propagation: The aryl radical adds to the electron-deficient alkene to form a new, more stable radical intermediate. rsc.org

Ar• + CH₂=CH-EWG → Ar-CH₂-CH•-EWG

Termination: The resulting alkyl radical is then oxidized by the copper(II) species, regenerating the copper(I) catalyst and forming a carbocation. This carbocation can then react with a chloride ion to give the final addition product. rsc.org Alternatively, the radical can directly abstract a halogen from the copper(II) halide. mdma.ch

Ar-CH₂-CH•-EWG + CuCl₂ → Ar-CH₂-CHCl-EWG + CuCl

The copper salt plays a dual role: it initiates the reaction by generating the aryl radical and participates in the termination step, which allows for the catalytic cycle to continue. nih.gov The reaction of the intermediate aralkyl radical with the metal halide is a chain-terminating step that yields the final Meerwein product. mdma.ch

Continuous flow chemistry offers significant advantages for handling potentially hazardous reagents like diazonium salts, providing enhanced safety, better temperature control, and improved mixing. researchgate.netnih.gov This technology has been successfully applied to the Meerwein arylation to improve reaction yields and selectivity compared to traditional batch processes. researchgate.net

By manipulating parameters such as temperature, catalyst concentration, residence time, and reactant concentrations in a flow reactor, the selectivity of the Meerwein arylation can be precisely engineered. researchgate.net For example, a study demonstrated that for the reaction of anilines with radical acceptors using a homogeneous copper catalyst, the yield of the arylated product was consistently higher in continuous-flow synthesis than in batch experiments. researchgate.net Lumped kinetic models can be developed from batch data and then used to optimize the reaction in a non-isothermal flow reactor, allowing for precise control over the formation of the desired product versus side products like phenols (from decomposition) or Sandmeyer products. rsc.orgresearchgate.net This approach enables the telescoping of reactions, where the in-situ generation of the diazonium salt is directly coupled with the subsequent Meerwein arylation, streamlining the synthesis process. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Meerwein Arylation

ParameterBatch ProcessingContinuous Flow Processing
Safety Higher risk due to accumulation of unstable diazonium salts.Enhanced safety due to small reactor volumes and immediate consumption of intermediates. nih.gov
Temperature Control Difficult to manage exothermic diazotization, potential for hot spots.Superior heat transfer and precise temperature control. nih.gov
Mixing Can be inefficient, leading to localized concentration gradients.Highly efficient and reproducible mixing. nih.gov
Yield & Selectivity Often lower yields and selectivity. researchgate.netGenerally higher yields and better selectivity can be achieved through parameter optimization. researchgate.net
Scalability Scaling up can be problematic and hazardous.More straightforward and safer to scale up by running the process for longer durations.

Visible-light photoredox catalysis has revolutionized the Meerwein arylation, offering a milder and more efficient alternative to the classic copper-catalyzed method. nih.govnih.gov This approach typically results in higher yields, requires lower catalyst loadings, and proceeds under ambient conditions. nih.govresearchgate.net

In a typical photoredox cycle, a photocatalyst (e.g., [Ru(bpy)₃]²⁺) absorbs light, and the resulting excited state reduces the diazonium salt to generate the aryl radical. nih.govuni-regensburg.de This radical then adds to the alkene, forming an alkyl radical intermediate. nih.gov Here, a mechanistic divergence from the classical pathway is observed. Instead of being trapped by a halide, the alkyl radical is often oxidized by the now-oxidized photocatalyst, regenerating its ground state and forming a carbocation. nih.govuni-regensburg.de Deprotonation from this carbocation then yields the final cross-coupling product, bypassing the halogenated intermediate common in the copper-catalyzed version. nih.gov

This light-induced pathway can be summarized as follows:

Excitation: [Ru(II)] → [Ru(II)]* (upon light absorption)

Radical Generation: [Ru(II)]* + ArN₂⁺ → [Ru(III)] + Ar• + N₂

Alkene Addition: Ar• + Alkene → [Ar-Alkene]•

Oxidation & Catalyst Regeneration: [Ar-Alkene]• + [Ru(III)] → [Ar-Alkene]⁺ + [Ru(II)]

Deprotonation: [Ar-Alkene]⁺ → Arylated Alkene Product + H⁺

This photoredox process can also be part of a radical chain mechanism if the intermediate alkyl radical transfers an electron to another diazonium salt molecule, propagating the chain. nih.gov The ability to generate the carbocation intermediate under mild conditions opens up new reaction pathways, such as trapping it with other nucleophiles. For example, in the presence of acetonitrile (B52724) and water, a Ritter-type reaction can occur, leading to intermolecular amino-arylation of the alkene. scispace.comscilit.com

Table 2: Mechanistic Comparison of Meerwein Arylation Pathways

FeatureClassical (Copper-Catalyzed)Photoredox-Catalyzed
Initiation SET from Cu(I) to diazonium salt. rsc.orgSET from excited photocatalyst to diazonium salt. nih.gov
Key Intermediate Aralkyl radical trapped by halide. wikipedia.orgAralkyl radical oxidized to a carbocation. nih.govuni-regensburg.de
Catalyst Role Acts as both reductant and oxidant/halogen source. mdma.chrsc.orgActs as a photosensitizer and single-electron transfer agent. nih.gov
Typical Product Addition (Ar-X) and/or Elimination (C=C) products. wikipedia.orgPrimarily cross-coupling/elimination (C=C) products. uni-regensburg.de
Reaction Conditions Often requires elevated temperatures.Ambient temperature, visible light irradiation. nih.gov
Mechanistic Divergence Halogen atom transfer from Cu(II) halide. mdma.chOxidation of radical intermediate regenerates catalyst, leads to carbocation. nih.gov

Gomberg-Bachmann Type Reactions for Biaryl Synthesis

The Gomberg-Bachmann reaction is a classic method for aryl-aryl bond formation, proceeding through a diazonium salt intermediate. wikipedia-on-ipfs.orgwikipedia.org This reaction and its variations are crucial for the synthesis of complex biaryl compounds.

The Gomberg-Bachmann reaction traditionally involves the treatment of a diazonium salt with an aromatic compound in a basic medium to generate a biaryl product. wikipedia.org The key mechanistic step is the formation of an aryl radical from the diazonium salt, which then attacks the aromatic substrate. rsc.orgnih.gov While the general mechanism is well-established, specific studies detailing the use of this compound in this context are not extensively documented in readily available literature. The highly electrophilic nature of the 2,4-dinitrophenyl radical, due to the two electron-withdrawing nitro groups, is expected to influence its reactivity and selectivity in aryl-aryl coupling reactions.

The generation of the aryl radical from the diazonium salt can be initiated by various means, including thermal, photochemical, or electrochemical methods. nih.gov In the classic Gomberg-Bachmann reaction, a base is used to promote the formation of the aryl radical. wikipedia.org The general reaction scope can be broad for both the diazonium component and the arene; however, yields are often modest, typically below 40%, due to competing side reactions of the highly reactive diazonium salts. wikipedia.org

A notable variation of the Gomberg-Bachmann reaction involves the reaction of 2,4-dinitrobenzenediazonium ions with heteroaromatic compounds like thiophene (B33073) under acidic conditions. rsc.org This "acidic Gomberg reaction" leads to the formation of dinitrophenylthiophenes. rsc.org Under these acidic conditions, substrates like benzene (B151609) remain unreacted, while more activated arenes such as anisole (B1667542) undergo coupling to form azo-dyes. rsc.org Thianaphthene also undergoes arylation in this reaction. rsc.org This suggests that the electron-rich nature of the thiophene ring is sufficient to induce the radical reaction even in an acidic medium, a condition that typically does not favor the classic Gomberg-Bachmann reaction.

The reaction with thiophene and its methylated derivatives in an acidic medium proceeds to yield the corresponding dinitrophenylthiophenes. rsc.org This indicates a radical-based substitution on the thiophene ring. However, with certain substituted thiophenes, such as 2- and 3-methylthianaphthene, the reaction pathway shifts to the formation of azo-dyes. rsc.org

Table 1: Reaction of 2,4-Dinitrobenzenediazonium Ions with Various Aromatic Substrates under Acidic Conditions rsc.org

SubstrateProduct Type
ThiophenArylation
MethylthiophensArylation
BenzeneNo Reaction
AnisoleAzo-dye formation
ThianaphthenArylation
2-MethylthianaphthenAzo-dye formation
3-MethylthianaphthenAzo-dye formation

This table summarizes the different reaction outcomes when 2,4-dinitrobenzenediazonium ions are reacted with various aromatic and heteroaromatic substrates in an acidic medium.

The regioselectivity of radical arylation reactions is a critical aspect that determines the synthetic utility of the method. In the context of this compound, the electrophilic nature of the 2,4-dinitrophenyl radical is expected to play a significant role in determining the position of attack on the aromatic substrate. Generally, in radical arylations of heteroaromatic compounds, the position of substitution is influenced by the electronic properties of both the aryl radical and the substrate.

While specific studies on the regioselectivity of this compound with a wide range of substrates are not extensively detailed, research on other diazonium salts provides some insights. For instance, in the arylation of heteroarenes, diazonium salts bearing electron-withdrawing groups often exhibit high reactivity. nih.gov The substrate scope for these reactions can be broad, encompassing various aromatic and heteroaromatic compounds. However, the specific yields and regiochemical outcomes are highly dependent on the reaction conditions and the nature of the substrates involved. Further research is needed to fully elucidate the regioselectivity and substrate scope specifically for radical arylation using this compound.

Other Radical Arylation and Functionalization Reactions

Beyond biaryl synthesis, the 2,4-dinitrophenyl radical generated from this compound can participate in a variety of other radical-mediated transformations, including C-N bond formation and surface functionalization.

A significant application of diazonium salts is in the transition-metal-free formation of C-N bonds. Research has demonstrated a practical method for the amination of alkyl iodides using diazonium salts, including those with electron-withdrawing groups like a nitro substituent. nih.govnih.govresearchgate.net This reaction proceeds via a halogen-atom transfer (XAT) process, where the diazonium salt acts as both a radical initiator and the amination reagent. nih.govnih.gov

The mechanism involves the generation of an active alkyl radical from the alkyl iodide, which then couples with the diazonium cation to form the C-N bond. nih.govnih.gov This method is efficient for preparing primary, secondary, and tertiary alkyl amines. nih.gov The reaction is typically promoted by a base such as cesium carbonate (Cs2CO3) under mild, transition-metal-free conditions. nih.govnih.gov The substrate scope for the diazonium salt is broad, and compounds with electron-withdrawing groups, such as a nitro group, have been shown to be suitable substrates for this transformation. nih.gov

Table 2: Substrate Scope of Diazonium Salts in Transition-Metal-Free C-N Bond Formation with a Model Alkyl Iodide nih.gov

Diazonium Salt Substituent (para-position)Product Yield (%)
-H94
-CF385
-COOMe82
-CN78
-NO275
-C(O)Me80

This table shows the yields of the corresponding azo-compounds from the reaction of various para-substituted benzenediazonium (B1195382) salts with a model alkyl iodide, demonstrating the compatibility of electron-withdrawing groups like NO2.

The electrochemical reduction of diazonium salts, including those with nitro substituents, is a versatile method for modifying the surfaces of various materials such as carbon, gold, and platinum. electrochem.orgresearchgate.net This process, known as electrochemical grafting, results in the formation of a covalent bond between the aryl group and the surface. electrochem.org The resulting organic layer can alter the chemical and physical properties of the surface for applications in sensors, catalysis, and molecular electronics. researchgate.net

The mechanism of electrochemical grafting involves the one-electron reduction of the diazonium salt at the electrode surface to generate an aryl radical. researchgate.net This highly reactive radical then attacks the surface, leading to the formation of a stable, covalently attached organic film. electrochem.org In the case of nitro-substituted diazonium salts like 4-nitrobenzenediazonium, the grafted layer will possess nitro functionalities that can be further modified. researchgate.net Studies have shown that the structure of the grafted layer can range from a monolayer to multilayers, depending on the electrochemical conditions such as the applied potential and the number of cycles. electrochem.org The resulting functionalized surfaces can exhibit altered electronic properties and can be used as platforms for the immobilization of other molecules. researchgate.net

N-Arylation of Pyridine (B92270) with 2,4-Dinitrobenzenediazonium Salts

The N-arylation of pyridine with 2,4-dinitrobenzenediazonium salts represents a significant method for the formation of N-arylpyridinium compounds. This reaction leverages the high electrophilicity of the 2,4-dinitrobenzenediazonium cation, which is substantially activated by the two electron-withdrawing nitro groups on the aromatic ring. These groups create a highly electron-deficient aryl system, making the diazonium salt a potent arylating agent for nucleophiles such as pyridine.

The reaction proceeds through a nucleophilic attack by the lone pair of electrons on the nitrogen atom of the pyridine ring onto the diazonium salt. This process typically occurs under mild conditions, often at room temperature. The mechanism involves the displacement of the exceptionally stable dinitrogen (N₂) molecule, which acts as an excellent leaving group, driving the reaction forward. The formation of the C-N bond results in the corresponding N-(2,4-dinitrophenyl)pyridinium salt.

Mechanistic studies on similar N-arylation reactions suggest that the process is generally considered to be a polar, non-radical pathway. The rate of reaction is influenced by the nature of the solvent and the concentration of the reactants. The highly electron-deficient nature of the 2,4-dinitrophenyl moiety makes the resulting N-arylpyridinium salt a stable, isolable compound. This method provides a direct route to valuable C4-(hetero)aryl pyridine derivatives, which can be challenging to synthesize through other conventional methods.

Table 1: N-Arylation of Pyridine with 2,4-Dinitrobenzenediazonium Chloride

Reactant 1Reactant 2ProductKey Features
This compoundPyridineN-(2,4-dinitrophenyl)pyridinium chlorideHighly electrophilic diazonium salt; Nucleophilic attack by pyridine; Excellent N₂ leaving group.

Nucleophilic Displacement and Reduction Reactions

Sandmeyer-Type Reactions for Halogenation, Cyanation, and Trifluoromethylation

The Sandmeyer reaction is a versatile and widely utilized method for the conversion of aryl diazonium salts into aryl halides, cyanides, and other derivatives. This reaction is a radical-nucleophilic aromatic substitution that is typically catalyzed by copper(I) salts. For this compound, these reactions provide a crucial pathway to introduce various functional groups onto the highly electron-deficient aromatic ring.

The general mechanism initiates with a single-electron transfer from the copper(I) catalyst to the diazonium salt. This transfer results in the formation of an aryl radical and the release of nitrogen gas, with the copper being oxidized to copper(II). The newly formed 2,4-dinitrophenyl radical then reacts with the copper(II) species, which transfers a halide or cyanide ligand to the radical, yielding the final product and regenerating the copper(I) catalyst.

Halogenation: To synthesize 1-chloro-2,4-dinitrobenzene (B32670) or 1-bromo-2,4-dinitrobenzene, the diazonium salt is treated with copper(I) chloride (CuCl) or copper(I) bromide (CuBr), respectively. These reactions are foundational in aromatic chemistry for installing halogen substituents.

Cyanation: The introduction of a cyano group to form 2,4-dinitrobenzonitrile (B1296554) is achieved by reacting the diazonium salt with copper(I) cyanide (CuCN). This cyanation process is valuable for producing benzonitriles, which are important intermediates in organic synthesis.

Trifluoromethylation: More recently, Sandmeyer-type reactions have been developed for trifluoromethylation. This transformation can be accomplished by treating the 2,4-dinitrobenzenediazonium salt with a suitable trifluoromethylating agent in the presence of a copper catalyst. This provides a direct route to 1-trifluoromethyl-2,4-dinitrobenzene, a compound with unique chemical properties.

Table 2: Sandmeyer-Type Reactions of this compound

Reaction TypeReagentProduct
ChlorinationCopper(I) Chloride (CuCl)1-Chloro-2,4-dinitrobenzene
BrominationCopper(I) Bromide (CuBr)1-Bromo-2,4-dinitrobenzene
CyanationCopper(I) Cyanide (CuCN)2,4-Dinitrobenzonitrile
TrifluoromethylationCopper catalyst + CF₃ source1-Trifluoromethyl-2,4-dinitrobenzene

Deamination via Reduction to Aryl-Hydrogen

The deamination of an aryl diazonium salt involves the replacement of the diazonium group (-N₂⁺) with a hydrogen atom. This reductive process is a valuable synthetic tool, particularly when an amino group is used to direct the substitution pattern on an aromatic ring and is subsequently removed.

For this compound, deamination results in the formation of 1,3-dinitrobenzene. The most common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂). The reaction is typically carried out in an aqueous medium.

The mechanism of this reduction is believed to proceed through a free radical chain reaction. The diazonium salt is reduced, leading to the formation of a 2,4-dinitrophenyl radical with the concomitant loss of nitrogen gas. This aryl radical then abstracts a hydrogen atom from the hypophosphorous acid, yielding the final product, 1,3-dinitrobenzene, and propagating the radical chain. This method effectively removes the amino group from the original 2,4-dinitroaniline (B165453) precursor after it has served its synthetic purpose.

Table 3: Deamination of this compound

ReactantReducing AgentProductReaction Type
This compoundHypophosphorous Acid (H₃PO₂)1,3-DinitrobenzeneReductive deamination (Hydrodediazoniation)

Computational and Spectroscopic Characterization in Reactivity Studies

Computational Chemistry Approaches to 2,4-Dinitrobenzenediazonium Chloride

Computational methods have become central to modern chemical research, allowing for the detailed investigation of molecular structures, electronic properties, and reaction energetics that are often difficult to probe experimentally.

The electronic structure of the 2,4-dinitrobenzenediazonium cation is key to its high reactivity. The presence of two strongly electron-withdrawing nitro groups (−NO₂) in the ortho and para positions significantly perturbs the electron density distribution across the aromatic ring and the diazonium group (−N₂⁺).

Theoretical calculations, particularly those employing Density Functional Theory (DFT), provide a quantitative picture of this electronic arrangement. researchgate.net These studies reveal a substantial polarization of the molecule. The nitro groups pull electron density from the benzene (B151609) ring, which in turn withdraws density from the diazonium group. This effect creates a highly electron-deficient (electrophilic) aromatic system and enhances the positive charge on the terminal nitrogen atom, making it an exceptionally potent electrophile. Topological analysis of the electron density can further elucidate the nature of the chemical bonds, including the C−N and N≡N linkages, providing insights into their stability and susceptibility to cleavage. missouri.edu

Table 1: Calculated Partial Atomic Charges in the 2,4-Dinitrobenzenediazonium Cation Note: Values are illustrative and depend on the specific computational method and basis set used. A positive value indicates a net positive charge, while a negative value indicates a net negative charge.

Atom/GroupCalculated Partial Charge (a.u.)Electronic Influence
Diazonium Group (-N₂⁺)Highly PositivePrimary site for nucleophilic attack
C4 (para to -N₂⁺)Significantly PositiveEnhanced electrophilicity due to -NO₂ group
C2 (ortho to -N₂⁺)Significantly PositiveEnhanced electrophilicity due to -NO₂ group
Nitro Groups (-NO₂)Negative (on Oxygen atoms)Strong electron-withdrawing effect

Density Functional Theory (DFT) is a powerful computational tool for mapping the potential energy surfaces of chemical reactions. whiterose.ac.uk For reactions involving 2,4-dinitrobenzenediazonium chloride, such as azo coupling or Sandmeyer reactions, DFT can be used to calculate the geometries and energies of reactants, intermediates, products, and, most importantly, transition states. researchgate.netmdpi.com

By identifying the transition state—the highest energy point along the reaction coordinate—researchers can determine the activation energy (Ea) of a reaction. A lower activation energy implies a faster reaction rate. DFT calculations can compare different possible mechanistic pathways, allowing chemists to predict the most likely route a reaction will take. researchgate.netnih.gov For instance, in an azo coupling reaction, DFT can model the approach of a nucleophile to the terminal nitrogen atom, calculate the energy barrier for the formation of the new N−N bond, and elucidate the stereochemical outcome of the reaction. mdpi.com These computational models provide a detailed, step-by-step view of the bond-making and bond-breaking processes that are fundamental to the compound's reactivity. youtube.com

The principles of physical organic chemistry can be used to create predictive models for reactivity. The Hammett equation is a classic example of a linear free-energy relationship that quantitatively describes the effect of substituents on the rates and equilibria of reactions involving benzene derivatives. wikipedia.orglibretexts.org

The equation is given by: log(k/k₀) = σρ

Where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions.

Electron-withdrawing groups have positive σ values, while electron-donating groups have negative values. utexas.educambridge.org The nitro group (−NO₂) has one of the largest positive σ values, especially in the para position, reflecting its powerful electron-withdrawing nature. utexas.edu For the 2,4-dinitrobenzenediazonium cation, the combined effect of two nitro groups results in a very high effective σ value, making it one of the most reactive arenediazonium salts. A large, positive reaction constant (ρ) indicates that the reaction is highly sensitive to substituent effects and that a negative charge is built up (or a positive charge is lost) in the transition state. dalalinstitute.com

Broader computational models, such as Quantitative Structure-Activity Relationship (QSAR) studies, extend these principles to predict various properties, including reactivity and biological activity, based on a wider range of molecular descriptors. researchgate.netsemanticscholar.orgnih.govherts.ac.uknih.gov

Table 2: Selected Hammett Substituent Constants (σ)

Substituentσ_metaσ_para
-NO₂+0.71+0.78
-CN+0.56+0.66
-Cl+0.37+0.23
-H0.000.00
-CH₃-0.07-0.17
-OCH₃+0.12-0.27

Advanced Spectroscopic Techniques for In Situ Monitoring and Characterization

To complement computational predictions, advanced spectroscopic techniques are employed to monitor reactions in real-time (in situ), providing direct experimental evidence of reaction kinetics, intermediates, and endpoints.

Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) probe is an exceptionally powerful Process Analytical Technology (PAT) tool for monitoring chemical reactions in real-time without the need for sample extraction. nih.govdntb.gov.uanih.gov The technique is based on the principle that chemical bonds absorb infrared radiation at specific frequencies, creating a unique spectral fingerprint for each molecule.

For reactions involving 2,4-dinitrobenzenediazonium chloride, the most prominent and diagnostically useful peak is the strong, sharp absorption band corresponding to the N≡N triple bond stretch of the diazonium group. researchgate.net This peak typically appears in a relatively clear region of the mid-IR spectrum, around 2270-2300 cm⁻¹. researchgate.net By inserting an ATR probe directly into the reaction vessel, the intensity of this peak can be continuously monitored. mdpi.com The rate of disappearance of the diazonium peak provides direct kinetic data on the reaction's progress. rsc.org Simultaneously, the appearance and growth of absorption bands characteristic of the product molecule can be tracked to confirm its formation and determine the reaction endpoint accurately. magritek.com

Table 3: Key Characteristic IR Frequencies for Monitoring Reactions of 2,4-Dinitrobenzenediazonium Chloride

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Role in Monitoring
Diazonium (-N₂⁺)N≡N stretch~2270 - 2300Disappearance indicates consumption of reactant
Nitro (-NO₂)Asymmetric stretch~1520 - 1560Present in reactant and product; can be monitored
Nitro (-NO₂)Symmetric stretch~1340 - 1370Present in reactant and product; can be monitored
Azo (-N=N-)N=N stretch~1400 - 1450Appearance indicates formation of azo dye product
C-Cl, C-Br, C-CNC-X stretchVariesAppearance indicates formation of Sandmeyer product

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. It is particularly useful for studying conjugated systems and colored compounds.

The 2,4-dinitrobenzenediazonium cation, due to its extended π-system, absorbs in the UV region. nist.gov During a reaction, the formation of transient intermediates may be detected if they possess a distinct chromophore with a unique absorption maximum (λ_max). researchgate.net For example, in azo coupling reactions, the formation of the highly colored azo dye product can be easily followed by the appearance of a strong absorption band in the visible region. researchgate.net

Furthermore, the highly electrophilic 2,4-dinitrobenzenediazonium cation can act as an electron acceptor and form a charge-transfer (CT) complex with electron-rich donor molecules (e.g., aromatic compounds, amines). nih.gov The formation of a CT complex is often characterized by the appearance of a new, broad absorption band at a longer wavelength than the absorption bands of either component alone. researchgate.netscienceopen.com Studying these CT complexes via UV/Vis spectroscopy can provide valuable information about the initial intermolecular interactions that precede the chemical reaction itself. rsc.org

Table 4: Illustrative UV/Vis Absorption Maxima (λ_max) for Relevant Species Note: Actual λ_max values are highly dependent on the solvent and molecular structure.

SpeciesType of TransitionTypical λ_max Range (nm)Significance
2,4-Dinitrobenzenediazonium Cationπ → π250 - 320Characteristic absorption of the reactant
Charge-Transfer (CT) ComplexDonor-Acceptor400 - 600Indicates formation of a complex with an electron-rich species
Azo Dye Productπ → π / n → π*400 - 550Strong absorption in the visible region confirms product formation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, COSY, NOESY) for Product and Intermediate Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. researchgate.netresearchgate.net For reactions involving 2,4-Dinitrobenzene-1-diazonium chloride, a suite of NMR experiments is employed to identify reaction products and, in some cases, stable intermediates.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In the context of products derived from this compound, ¹H NMR is used to determine the substitution patterns on the aromatic ring. Chemical shifts and coupling constants (J-values) of the aromatic protons are diagnostic for the positions of new substituents that have replaced the diazonium group.

¹³C NMR: While ¹H NMR focuses on protons, ¹³C NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing chemists to determine the number of different carbon environments. For derivatives of 2,4-dinitrobenzene, the chemical shifts of the aromatic carbons, particularly the carbon atom that was initially bonded to the diazonium group (C1), are highly informative about the success of a substitution reaction.

¹⁵N NMR: Given the nitrogen-rich nature of the diazonium group, ¹⁵N NMR is a valuable, albeit less common, technique for studying these compounds and their reaction products, such as azo compounds. researchgate.net The chemical shifts of the nitrogen atoms can provide direct evidence of the transformations of the diazonium moiety. researchgate.net

2D NMR (COSY and NOESY): For complex product mixtures or molecules with overlapping signals in 1D spectra, two-dimensional NMR techniques are essential. researchgate.netnih.gov

COSY (Correlation Spectroscopy) reveals proton-proton coupling relationships, helping to piece together fragments of a molecule by identifying adjacent protons (typically separated by two or three bonds). nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and conformation of reaction products.

The collective data from these NMR experiments allow for the unambiguous assignment of the structure of products formed in reactions such as Sandmeyer, Schiemann, or Gomberg-Bachmann reactions, where the diazonium group is replaced by various substituents.

Table 1: Illustrative NMR Data for a Hypothetical Product: 1-Chloro-2,4-dinitrobenzene (B32670)

TechniqueObserved Data (Hypothetical)Interpretation
¹H NMRδ 8.80 (d, J=2.5 Hz, 1H), δ 8.55 (dd, J=8.8, 2.5 Hz, 1H), δ 7.95 (d, J=8.8 Hz, 1H)Three aromatic protons with specific coupling patterns confirming the 1,2,4-trisubstitution pattern.
¹³C NMRδ 148.5, 145.2, 132.0, 130.5, 128.0, 121.5Six distinct signals for the six aromatic carbons, consistent with the proposed structure.
COSYCross-peak between δ 8.55 and δ 7.95; Cross-peak between δ 8.55 and δ 8.80Confirms the adjacency of the proton at 8.55 ppm to the other two protons.
This table provides a hypothetical example of the kind of NMR data used to confirm the structure of 1-chloro-2,4-dinitrobenzene, a potential product from a Sandmeyer reaction of this compound.

Electron Spin Resonance (ESR) Spectroscopy for Aryl Radical Detection

Many reactions involving diazonium salts proceed through radical mechanisms, particularly under reductive conditions or upon thermal or photochemical decomposition. nih.gov The homolytic cleavage of the C-N bond in this compound generates the highly reactive 2,4-dinitrophenyl aryl radical. Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is the most direct and definitive technique for detecting and characterizing such paramagnetic species. nih.govresearchgate.net

Due to the extremely short lifetimes of most aryl radicals, direct detection is often challenging. Therefore, the technique of spin trapping is commonly employed. science.govnih.gov This involves adding a "spin trap" molecule (e.g., a nitrone or a nitroso compound like N-tert-butyl-α-phenylnitrone, PBN) to the reaction mixture. The spin trap rapidly reacts with the transient aryl radical to form a much more stable and persistent nitroxide radical adduct. nih.gov This persistent radical can then be readily detected and characterized by ESR spectroscopy. nih.gov

The resulting ESR spectrum provides a wealth of information:

g-value: This parameter is characteristic of the type of radical.

Hyperfine Coupling Constants (hfc): The interaction of the unpaired electron with nearby magnetic nuclei (like ¹⁴N and ¹H) splits the ESR signal into a characteristic multiplet pattern. The magnitude of these splittings (the hfc values) is highly sensitive to the structure of the trapped radical, providing a unique fingerprint that can confirm the identity of the trapped species as the 2,4-dinitrophenyl radical. mdpi.com

By analyzing the hyperfine coupling constants of the spin adduct, researchers can confirm the formation of the 2,4-dinitrophenyl radical, providing crucial mechanistic insight into the reaction pathway. nih.gov

Table 2: Expected ESR Parameters for a Spin-Trapped 2,4-Dinitrophenyl Radical

ParameterTypical Value RangeInformation Gained
g-value~2.005 - 2.006Characteristic of a nitroxide radical adduct.
aN (Nitrogen hfc)13.5 - 15.0 GConfirms the formation of a nitroxide adduct from the spin trap.
aH (β-Hydrogen hfc)2.0 - 4.0 GConfirms the trapping of a carbon-centered radical (the aryl radical).
This table presents typical ESR parameters for an aryl radical trapped by a nitrone spin trap like PBN. The specific values can help confirm the formation of the 2,4-dinitrophenyl radical intermediate.

Gas Chromatography-Mass Spectrometry (GC-MS) for Decomposition Product Analysis

Arenediazonium salts are known for their thermal instability, and their decomposition can lead to a variety of products. researchgate.netpku.edu.cn Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideally suited for separating and identifying the volatile and semi-volatile products resulting from the decomposition of this compound. nih.govresearchgate.net

The analysis process involves:

Decomposition: The diazonium salt is decomposed, either thermally by injecting a solution into the hot GC inlet or through a controlled reaction in a separate vessel. researchgate.net

Gas Chromatography (GC): The resulting mixture of products is vaporized and swept by a carrier gas through a long, thin capillary column. Compounds are separated based on their boiling points and interactions with the column's stationary phase. This results in different compounds eluting from the column at different times (retention times).

Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing the molecule to fragment in a reproducible manner. The mass spectrometer then separates and detects these charged fragments based on their mass-to-charge ratio (m/z).

The output is a mass spectrum for each compound, which serves as a molecular "fingerprint." By comparing these spectra to established libraries (like the NIST library), the chemical structure of each decomposition product can be identified. thermofisher.com This allows for a comprehensive analysis of the decomposition pathway, identifying products such as 1-chloro-2,4-dinitrobenzene (from reaction with the chloride counter-ion), 2,4-dinitrophenol (B41442) (from reaction with water), and various biaryl compounds. researchgate.net

Table 3: Potential Decomposition Products of this compound and their GC-MS Signatures

Potential ProductFormation PathwayKey Mass Spectrum (m/z) Fragments
1-Chloro-2,4-dinitrobenzeneReaction with Cl⁻ counter-ion202 (M⁺), 156, 126, 75
2,4-DinitrophenolReaction with trace H₂O184 (M⁺), 154, 124, 63
1,3-DinitrobenzeneDediazoniation (reduction)168 (M⁺), 122, 92, 76
This table lists some likely volatile products from the decomposition of this compound and the characteristic mass spectral fragments used for their identification via GC-MS.

Stability and Decomposition Kinetics of 2,4 Dinitrobenzene 1 Diazonium Chloride

Thermal Stability Profile and Decomposition Behavior

The thermal profile of a diazonium salt provides essential data on its potential hazards and handling limitations. The decomposition process often involves the exothermic release of nitrogen gas, which can be hazardous if uncontrolled. at.ua

Differential Scanning Calorimetry (DSC) is a primary analytical technique used to measure the thermal properties of materials, including diazonium salts. nih.gov It determines the heat flow associated with material transitions as a function of temperature. nih.gov In the context of 2,4-Dinitrobenzene-1-diazonium chloride, DSC is employed to study its decomposition kinetics by monitoring the exothermic release of energy as the compound breaks down upon heating. mdpi.com A typical DSC experiment involves heating a sample at a constant rate and measuring the heat flow compared to a reference. The resulting thermogram shows peaks corresponding to thermal events; for a diazonium salt, a sharp exothermic peak indicates decomposition. whiterose.ac.uk The shape and position of this peak provide data on the decomposition temperature and the energy released. chemrxiv.org

The apparent activation energy (Ea), which represents the minimum energy required to initiate the decomposition reaction, can also be calculated from DSC data obtained at different heating rates. mdpi.com For the decomposition of benzenediazonium (B1195382) chloride, activation energies have been calculated to be in the range of 121.5 kJ/mol to as high as 99.1 kJ/mol in other studies. scribd.combartleby.com These values are crucial for predicting the thermal stability and reaction rates at various temperatures.

Table 1: Thermal Decomposition Data for Related Diazonium Salts

Compound Onset Decomposition Temp. (°C) Decomposition Enthalpy (kJ/mol)
p-Nitrobenzenediazonium salt ~150 Not specified
p-Bromobenzenediazonium salt ~140 Not specified
p-Methoxybenzenediazonium salt ~140 Not specified

Note: Data is compiled from studies on various diazonium salts to provide context. chemrxiv.orgwhiterose.ac.uk

The thermal decomposition of arenediazonium salts can proceed through different mechanistic pathways. The specific pathway is influenced by factors such as the solvent, the counterion, and the substituents on the aromatic ring. One common mechanism involves heterolytic dediazoniation, where the C-N bond breaks to form an aryl cation and nitrogen gas. This pathway is often favored in polar solvents.

Another significant pathway is a free-radical mechanism. In this process, the diazonium cation undergoes a one-electron reduction to form an aryl diazenyl radical, which then rapidly loses nitrogen gas to produce an aryl radical. The presence of electron-withdrawing groups like the nitro groups in this compound can influence the electronic structure of the diazonium cation, affecting the propensity for either heterolytic or homolytic (radical) cleavage.

Influence of Nitro Group Substituents on Stability and Decomposition Rates

Substituents on the aromatic ring play a pivotal role in determining the stability of diazonium salts. Electron-withdrawing groups, such as the nitro (NO₂) group, generally decrease the stability of the diazonium salt. doubtnut.com The two nitro groups in this compound exert a strong electron-withdrawing effect (-I and -M effects), which increases the positive charge on the diazonium group. lkouniv.ac.in This destabilizes the molecule by weakening the bond between the aromatic ring and the diazo group, thereby lowering the activation energy for decomposition. researchgate.netresearchgate.net Consequently, diazonium salts with multiple electron-withdrawing groups are typically less stable and decompose at lower temperatures compared to those with electron-donating groups. doubtnut.com

Stabilization Strategies: Triazene (B1217601) Derivatives and Modified Counterions

Given the inherent instability of many diazonium salts, strategies have been developed to stabilize them for safer handling and storage.

One of the most effective strategies is the conversion of the diazonium salt into a triazene derivative. whiterose.ac.uknih.gov Triazenes are formed by reacting the diazonium salt with a secondary amine. These compounds act as a "protected" or "masked" form of the diazonium ion. nih.gov Triazenes exhibit significantly enhanced thermal stability, with many being stable at temperatures above 200 °C, compared to their corresponding diazonium salts which often decompose below 150 °C. at.uawhiterose.ac.ukresearchgate.net The diazonium functionality can be readily regenerated from the triazene under acidic conditions, allowing for its use as a stable precursor in chemical synthesis. nih.gov

Another key stabilization strategy involves modifying the counterion. As discussed previously, replacing a simple anion like chloride with a larger, more complex, and non-nucleophilic anion like tetrafluoroborate (B81430) (BF₄⁻) or a sulfonate derivative significantly enhances the thermal stability of the diazonium salt. researchgate.netat.ua This method allows for the isolation of solid diazonium salts that can be handled with greater safety. at.ua

Emerging Applications and Future Research Directions

Role in the Synthesis of Advanced Functional Materials

2,4-Dinitrobenzene-1-diazonium chloride serves as a versatile precursor for the creation of a variety of functional materials, from vibrant dyes to modified nanomaterials with tailored electronic properties.

The synthesis of azo dyes represents a significant application of diazonium salts, and this compound is a key precursor in this field. The process involves the diazotization of a primary aromatic amine, in this case, 2,4-dinitroaniline (B165453), followed by a coupling reaction with an electron-rich aromatic compound like a phenol (B47542) or an aniline (B41778) derivative. wikipedia.orgresearchgate.netvedantu.com The resulting azo compounds contain the characteristic -N=N- chromophore, which is responsible for their color. wikipedia.org

Azo dyes synthesized from 2,4-dinitroaniline are of particular interest due to the influence of the two nitro groups. These strong electron-withdrawing groups can significantly impact the electronic structure of the final dye molecule, leading to specific colors and properties. Research has demonstrated the synthesis of azo dyes by coupling diazotized 2,4-dinitroaniline with various coupling agents, such as 3-amino-5-methylpyrazole, to create novel dye structures. wikipedia.orgnih.govrsc.org The characterization of these dyes using techniques like UV-visible and IR spectroscopy confirms the formation of the azo linkage and helps to understand the electronic transitions responsible for their color. wikipedia.org

The general two-step synthesis of azo dyes is a cornerstone of industrial organic chemistry. researchgate.netvedantu.com The versatility of this reaction allows for the creation of a vast array of dyes with different shades, including yellows, reds, oranges, and browns, by simply varying the coupling partner. researchgate.net

Table 1: Examples of Azo Dyes Synthesized from 2,4-Dinitroaniline

Diazonium Component Coupling Component Resulting Azo Dye Class
This compound 3-Amino-5-methylpyrazole Heterocyclic Azo Dye
This compound Phenol Hydroxy Azo Dye
This compound Aniline Amino Azo Dye

The covalent functionalization of nanomaterials like carbon nanotubes (CNTs) and graphene is crucial for tailoring their properties and improving their processability for various applications. nih.gov Diazonium chemistry, and specifically the use of aryl diazonium salts, has emerged as a powerful and widely applied method for modifying the surfaces of these sp²-hybridized carbon allotropes. google.comnih.govrsc.org

The process involves the generation of aryl radicals from diazonium salts, which then covalently bond to the carbon atoms of the nanomaterial. This converts some of the sp² hybridized carbons to sp³ hybridization, thereby altering the electronic and physical properties of the material. nih.govnih.gov The use of this compound for this purpose introduces 2,4-dinitrophenyl groups onto the surface of the nanomaterials.

This surface modification can lead to several beneficial effects:

Enhanced Dispersibility: The attached functional groups can improve the solubility and dispersion of CNTs and graphene in various solvents, overcoming the strong van der Waals forces that cause them to agglomerate. nih.gov

Tuned Electronic Properties: Covalent functionalization disrupts the sp² conjugated network of graphene, which can open up a bandgap and modify its conductivity. nih.govnih.gov The electron-withdrawing nature of the nitrophenyl groups can further influence the electronic structure. nih.gov

Creation of Reactive Sites: The functional groups themselves can serve as anchor points for the further attachment of other molecules, including biomolecules, for applications in sensors and drug delivery. nih.gov

Research has shown that the functionalization of graphene with nitrophenyl groups can be achieved, and the level of functionalization can influence the material's electrical conductivity. nih.gov The reaction mechanism for the functionalization of graphene and CNTs with diazonium salts is believed to involve the transfer of an electron from the nanomaterial to the diazonium ion, leading to the formation of an aryl radical that subsequently attacks the surface. nih.gov

Arenediazonium salts are highly versatile intermediates in organic synthesis, enabling the introduction of a wide range of functional groups onto an aromatic ring that are often difficult to install through direct substitution methods. chemrxiv.org The diazonium group is an excellent leaving group (as N₂ gas), facilitating its replacement by various nucleophiles. masterorganicchemistry.com

This compound, derived from 2,4-dinitroaniline, can be used as a precursor to synthesize a variety of 1-substituted-2,4-dinitrobenzene derivatives. These reactions, some of which are catalyzed by copper salts (Sandmeyer reaction), provide access to a diverse array of complex organic molecules. wikipedia.orgnih.gov

Table 2: Potential Synthetic Transformations of this compound

Reagent Product Reaction Type
CuCl/HCl 1-Chloro-2,4-dinitrobenzene (B32670) Sandmeyer Reaction
CuBr/HBr 1-Bromo-2,4-dinitrobenzene Sandmeyer Reaction
CuCN/KCN 2,4-Dinitrobenzonitrile (B1296554) Sandmeyer Reaction
KI 1-Iodo-2,4-dinitrobenzene Substitution
H₂O, Δ 2,4-Dinitrophenol (B41442) Hydrolysis

These transformations are fundamental in synthetic organic chemistry for creating building blocks for pharmaceuticals, agrochemicals, and other specialty chemicals. The presence of the two nitro groups on the benzene (B151609) ring makes the resulting products valuable for further nucleophilic aromatic substitution reactions.

Green Chemistry Principles in Diazonium Salt Transformations

In recent years, there has been a significant push to align chemical processes with the principles of green chemistry to minimize environmental impact and enhance safety. rsc.org Traditional diazotization reactions often involve the use of strong acids and are conducted at low temperatures due to the instability of diazonium salts, some of which can be explosive in their isolated, dry form. researchgate.net

Modern research focuses on developing safer and more sustainable alternatives. Key areas of improvement include:

Use of Greener Solvents: There is a growing trend to move away from organic solvents and perform diazonium salt transformations in aqueous media. rsc.org This approach is not only more environmentally friendly but also aligns with the historical origins of diazonium chemistry. rsc.org The use of a CO₂/H₂O system has also been explored as a weakly acidic medium for the formation and reaction of diazonium salts, allowing for easy product isolation by venting the CO₂. rsc.org

In Situ Generation and Consumption: To avoid the isolation of potentially hazardous diazonium salt intermediates, continuous flow processes are being developed. dntb.gov.ua In a flow reactor, the diazonium salt can be generated and immediately consumed in the subsequent reaction, preventing its accumulation and significantly reducing the risk of explosion. researchgate.netdntb.gov.ua This approach also offers better temperature control and scalability. dntb.gov.ua

Catalytic Alternatives: The use of eco-friendly and reusable catalysts, such as clays, has been investigated for diazotization and diazo coupling reactions. rsc.org These catalysts can exhibit bifunctional properties and eliminate the need for acids and alkalis. rsc.org

These green chemistry approaches are crucial for the sustainable industrial application of diazonium salt chemistry, including reactions involving this compound.

Development of Novel Catalytic Systems for this compound Reactions

The classic Sandmeyer reaction, which utilizes stoichiometric amounts of copper(I) salts to convert aryl diazonium salts into aryl halides or cyanides, has been a cornerstone of synthetic chemistry for over a century. wikipedia.orgnih.gov However, the development of more efficient catalytic systems is an active area of research. The goal is to reduce the amount of metal waste, improve reaction efficiency, and expand the scope of possible transformations.

While much of the research on novel catalytic systems for diazonium salt reactions has focused on palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions, the application of these modern catalytic methods specifically to this compound is not extensively documented in the reviewed literature. researchgate.net Arenediazonium salts, in general, are recognized as excellent coupling partners in these reactions due to the superb leaving group ability of dinitrogen. researchgate.net

Future research in this area could focus on:

Developing Copper-Based Catalytic Systems: Moving from stoichiometric to truly catalytic amounts of copper for Sandmeyer-type reactions of this compound. This would involve designing ligands that stabilize the copper catalyst and promote an efficient catalytic cycle.

Exploring Palladium and Other Transition Metal Catalysts: Investigating the use of palladium, nickel, or iron catalysts for cross-coupling reactions with this compound and various coupling partners (e.g., boronic acids, alkynes, alkenes). The strong electron-withdrawing nature of the nitro groups could significantly influence the reactivity of the diazonium salt in these catalytic cycles.

Photoredox Catalysis: Utilizing visible light and a photocatalyst to generate aryl radicals from this compound under mild conditions. This approach offers a green and efficient alternative to traditional methods.

The development of such novel catalytic systems would greatly enhance the synthetic utility of this compound as a versatile building block.

Theoretical Advances in Understanding Reactivity and Selectivity for Predictable Synthesis

Computational chemistry and theoretical studies provide powerful tools for understanding the intricate details of chemical reactivity and for predicting the outcomes of reactions. For a highly reactive intermediate like this compound, theoretical advances are crucial for developing predictable and selective synthetic methods.

While specific computational studies focusing exclusively on this compound are not prominent in the surveyed literature, theoretical approaches are being applied to related areas:

Predicting Regioselectivity: Machine learning models and quantum mechanical calculations are being developed to predict the regioselectivity of electrophilic aromatic substitution reactions. rsc.orgresearchgate.netchemrxiv.org These models, such as RegioML and RegioSQM, use computed atomic charges and other descriptors to forecast the most likely site of reaction on a substituted aromatic ring. rsc.orgresearchgate.netchemrxiv.org Such models could potentially be adapted to predict the outcome of coupling reactions involving this compound with complex aromatic substrates.

Understanding Reaction Mechanisms: Density Functional Theory (DFT) is a powerful tool for elucidating reaction mechanisms, calculating activation energies, and understanding the stability of intermediates. nih.gov DFT studies on the tautomerism and electronic properties of related nitro-substituted heterocyclic compounds demonstrate the utility of this approach. nih.gov Applying DFT calculations to the reactions of this compound could provide valuable insights into its reactivity, the role of catalysts, and the factors controlling selectivity.

Investigating Electronic Structure: The two electron-withdrawing nitro groups have a profound effect on the electronic structure and reactivity of the diazonium salt. Theoretical studies can quantify this effect, for example, by calculating the electrostatic potential surface and frontier molecular orbitals. This information is key to understanding why the compound behaves as it does and how its reactivity can be harnessed for specific synthetic purposes.

Future theoretical work will likely focus on building more accurate predictive models for the reactions of highly functionalized diazonium salts like this compound, enabling chemists to design more efficient and selective syntheses of complex target molecules.

Q & A

Q. What are the optimal conditions for synthesizing 2,4-dinitrobenzene-1-diazonium chloride in a laboratory setting?

  • Methodological Answer : Diazonium salts are typically synthesized via diazotization of aromatic amines under acidic conditions. For nitro-substituted derivatives, maintain a reaction temperature of 0–5°C to minimize decomposition. Use hydrochloric acid (HCl) and sodium nitrite (NaNO₂) in a 1:1 molar ratio. Monitor pH (1–2) to ensure protonation of the amine. After diazotization, isolate the product via vacuum filtration and store at 2–8°C in anhydrous solvents (e.g., dry ether) to prevent hydrolysis .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability is highly sensitive to temperature, light, and moisture. Store in amber vials at 2–8°C under inert gas (argon/nitrogen). Avoid exposure to reducing agents or strong oxidizers. Conduct accelerated stability studies using thermogravimetric analysis (TGA) and UV-Vis spectroscopy to quantify decomposition rates. A 20% loss of purity was observed after 48 hours at 25°C in humid conditions .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to prevent inhalation of dust or vapors .
  • Spill Management : Neutralize spills with cold sodium bicarbonate solution (5% w/v) and collect residue in sealed containers for hazardous waste disposal .
  • Storage : Keep in flame-resistant cabinets away from ignition sources. Label containers with NFPA 704 ratings (Health: 3, Reactivity: 4) .

Advanced Research Questions

Q. What mechanistic pathways dominate the reactivity of this compound in azo-coupling reactions?

  • Methodological Answer : The diazonium group undergoes electrophilic substitution with electron-rich aromatic compounds (e.g., phenols, amines). Kinetic studies using stopped-flow UV-Vis spectroscopy reveal a two-step mechanism: (1) rapid formation of a π-complex intermediate, followed by (2) rate-limiting σ-complex formation. Substituent effects (e.g., nitro groups) increase electrophilicity but reduce solubility, requiring polar aprotic solvents (e.g., DMSO) to enhance reactivity .

Q. How can computational modeling (e.g., DFT, QSAR) predict the thermal decomposition kinetics of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map potential energy surfaces for decomposition pathways (e.g., N₂ release). Use Quantum Chemistry-based QSPR models to correlate molecular descriptors (e.g., Hammett constants, nitro group orientation) with experimental decomposition rates. Validate predictions using differential scanning calorimetry (DSC) and mass spectrometry .

Q. What advanced analytical techniques are effective for characterizing trace impurities in synthesized batches?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column with acetonitrile/water (70:30) mobile phase to separate byproducts. Detect impurities via electrospray ionization (ESI-MS) in negative ion mode.
  • NMR : ¹H and ¹³C NMR in deuterated DMSO can identify residual solvents (e.g., ethanol) and nitro-group positional isomers.
  • XRD : Resolve crystalline vs. amorphous forms, which impact stability .

Q. How should researchers address contradictions in literature data regarding this compound’s reactivity?

  • Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (pH, solvent, temperature). Use Design of Experiments (DoE) to isolate variables (e.g., catalyst presence, light exposure). Cross-validate results with multiple techniques (e.g., cyclic voltammetry for redox behavior, IR for functional group tracking). Publish raw datasets and detailed protocols to enable meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.